molecular formula C20H40O B1599915 (E)-18-ethoxyoctadec-3-ene CAS No. 68920-66-1

(E)-18-ethoxyoctadec-3-ene

Cat. No.: B1599915
CAS No.: 68920-66-1
M. Wt: 296.5 g/mol
InChI Key: WBCCOWHDSAVXAO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-18-ethoxyoctadec-3-ene is an organic compound characterized by its long carbon chain with an ethoxy group and a double bond in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-18-ethoxyoctadec-3-ene typically involves the following steps:

    Starting Materials: The synthesis begins with octadec-3-ene, which is then subjected to an ethoxylation reaction.

    Ethoxylation: This reaction involves the addition of an ethoxy group (–OCH2CH3) to the octadec-3-ene. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium ethoxide.

    Reaction Conditions: The reaction is conducted under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale ethoxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-18-ethoxyoctadec-3-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of ethoxyoctadecane.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ethoxy alcohols, aldehydes, or acids.

    Reduction: Formation of ethoxyoctadecane.

    Substitution: Formation of various substituted alkenes.

Scientific Research Applications

(E)-18-ethoxyoctadec-3-ene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with cellular components.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-18-ethoxyoctadec-3-ene involves its interaction with specific molecular targets. The ethoxy group and the double bond play crucial roles in its reactivity and interactions. The compound can modulate various biochemical pathways, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Octadec-3-ene: Lacks the ethoxy group, making it less reactive in certain chemical reactions.

    Ethoxyoctadecane: Saturated version of (E)-18-ethoxyoctadec-3-ene, with different chemical properties.

    Other Ethoxylated Alkenes: Compounds with similar structures but different chain lengths or positions of the ethoxy group.

Uniqueness

This compound is unique due to its specific combination of an ethoxy group and a trans double bond, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

68920-66-1

Molecular Formula

C20H40O

Molecular Weight

296.5 g/mol

IUPAC Name

(E)-18-ethoxyoctadec-3-ene

InChI

InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2/h5-6H,3-4,7-20H2,1-2H3/b6-5+

InChI Key

WBCCOWHDSAVXAO-AATRIKPKSA-N

Isomeric SMILES

CC/C=C/CCCCCCCCCCCCCCOCC

SMILES

CCC=CCCCCCCCCCCCCCCOCC

Canonical SMILES

CCC=CCCCCCCCCCCCCCCOCC

68920-66-1

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

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